Cas no 2171751-45-2 (2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane)
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane
- 2171751-45-2
- 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane
- EN300-1637871
-
- Inchi: 1S/C11H17N3OS/c1-14-5-3-11(8-14)10(12-4-6-15-11)9-2-7-16-13-9/h2,7,10,12H,3-6,8H2,1H3
- InChI Key: YWGNONLUTIIYOO-UHFFFAOYSA-N
- SMILES: S1C=CC(C2C3(CN(C)CC3)OCCN2)=N1
Computed Properties
- Exact Mass: 239.10923335g/mol
- Monoisotopic Mass: 239.10923335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 65.6Ų
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637871-0.05g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-0.1g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-0.25g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-0.5g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 0.5g |
$1591.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-1.0g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-2.5g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 2.5g |
$3249.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-5.0g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 5g |
$4806.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-10.0g |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1637871-50mg |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 50mg |
$1393.0 | 2023-09-22 | ||
| Enamine | EN300-1637871-100mg |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro[4.5]decane |
2171751-45-2 | 100mg |
$1459.0 | 2023-09-22 |
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane
Introduction to 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane (CAS No. 2171751-45-2)
2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane, identified by its CAS number 2171751-45-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic compound features a unique combination of nitrogen and sulfur-containing heterocycles, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane incorporates a spirocyclic core, which is a key feature in many bioactive molecules. The spiro structure provides rigidity to the molecule, potentially influencing its binding affinity and selectivity when interacting with biological targets. Additionally, the presence of a thiazole ring (denoted as 1,2-thiazol-3-yl) introduces sulfur atoms into the structure, which are known to enhance pharmacological activity by participating in hydrogen bonding and hydrophobic interactions with biological receptors.
The compound's nomenclature suggests a rich chemical diversity that can be exploited for designing novel therapeutic agents. The 6-oxa moiety indicates the presence of an oxygen atom within the ring system, which can modulate electronic properties and reactivity. This oxygen atom may serve as a critical interaction point with biological targets, contributing to the compound's potential pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies have indicated that the spirocyclic structure of 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane could facilitate favorable interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary simulations suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in cancer and inflammatory diseases.
The thiazole moiety is particularly noteworthy due to its well-documented biological activity. Thiazole derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. The specific substitution pattern in 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane may enhance its bioactivity by optimizing steric and electronic interactions with target proteins.
In the context of drug discovery, the spirocyclic core offers unique advantages such as reduced metabolic susceptibility and improved oral bioavailability. These properties make 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa-2,9-diazaspiro4.5decane an attractive scaffold for developing next-generation therapeutics. Researchers are exploring synthetic routes to modify this core structure while retaining its pharmacological potential.
Current research is also focusing on understanding the mechanistic aspects of how such compounds interact with biological systems. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate the binding conformation of 2-methyl-10-(1,2-thiazol-3-yl)-6-oxa...........
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